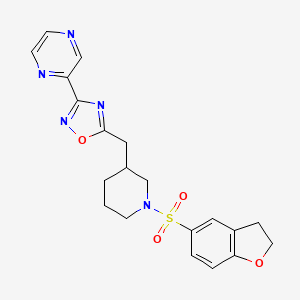
7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid is a chemical compound widely utilized in diverse scientific research areas, ranging from drug discovery to organic synthesis. It’s a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (also known as 7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid or starbld0013952), focusing on six unique applications:
Antimicrobial Agents
7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has shown significant potential as an antimicrobial agent. Its quinoline core structure is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This makes it a promising candidate for developing new antibiotics, particularly against resistant strains of bacteria.
Anticancer Research
This compound has been investigated for its anticancer properties. The presence of the dichloro and oxo groups enhances its ability to interfere with cancer cell proliferation. Studies have shown that derivatives of quinoline can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways . This makes it a valuable compound in the development of new chemotherapeutic agents.
Anti-inflammatory Applications
Research has indicated that 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are involved in the inflammatory response . This property is particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Agents
The compound has also been explored for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases . This makes it a promising candidate for the treatment of conditions like Alzheimer’s and Parkinson’s diseases.
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of novel polymers and materials with specific properties. These materials can be used in various industrial applications, including coatings, adhesives, and electronic devices.
Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme Using Bioisosteric Replacements to Enhance the Analgesic 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme : Using Bioisosteric Replacements to Enhance the Analgesic : 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid : Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme : Using Bioisosteric Replacements to Enhance the Analgesic
Propiedades
IUPAC Name |
7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-3-5(10(15)16)9(14)13-8(4)7(6)12/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWITFJWLGZVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(C(=O)N2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)
![3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2734173.png)
![8-fluoro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2734175.png)

![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)
![8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2734180.png)



![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2734186.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)
![1-Spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2734191.png)
